Methyl-3-(3,5-Dimethylisoxazol-4-yl)propanoat

Übersicht

Beschreibung

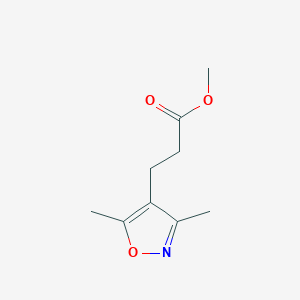

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate: is an organic compound with the molecular formula C9H13NO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for cancer therapy.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with bromodomain-containing protein 4 (brd4) , which plays a crucial role in gene transcription, cell cycle regulation, and apoptosis .

Mode of Action

It’s worth noting that similar compounds have been observed to establish a hydrogen bond with asn140 and a water-bridging hydrogen bond with tyr97 of brd4 .

Result of Action

Similar compounds have demonstrated significant anti-proliferative activity against certain cell lines .

Biochemische Analyse

Biochemical Properties

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has been found to interact with several biomolecules, including enzymes and proteins. Notably, it exhibits inhibitory activities against Bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in gene expression .

Cellular Effects

The compound has demonstrated significant anti-proliferative activity against both triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . It influences cell function by modulating the expression of c-MYC and γ-H2AX, inducing DNA damage, inhibiting cell migration and colony formation, and arresting the cell cycle at the G1 phase .

Molecular Mechanism

At the molecular level, Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate exerts its effects through binding interactions with BRD4, leading to enzyme inhibition . The phthalazinone moiety of the compound mimics the PAPR1 substrate, resulting in a moderate inhibitory effect on PARP1 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a [3+2] cycloaddition reaction between alkynyldimethylsilyl ethers and aryl or alkyl nitrile oxides.

Esterification: The resulting isoxazole derivative is then subjected to esterification to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylisoxazole: A simpler analog without the ester group.

Methyl 3-(3,5-dimethylisoxazol-4-yl)benzoate: A similar compound with a benzoate ester instead of a propanoate ester.

4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: A derivative used as a BRD4 inhibitor in cancer research.

Uniqueness

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is unique due to its specific ester functionality, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the synthesis of diverse chemical entities and for studying specific biochemical pathways.

Biologische Aktivität

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate is an organic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, notably bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene expression and cancer proliferation.

Chemical Structure and Properties

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate has the molecular formula . The compound features a five-membered isoxazole ring, which is known for its diverse biological activities. The presence of the 3,5-dimethylisoxazole moiety is critical for its biological function, particularly as a bioisostere of acetyl-lysine, allowing it to mimic key interactions in cellular processes.

The primary mechanism by which Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate exerts its biological effects involves:

- Target Interaction : The compound binds to BRD4, inhibiting its function. This interaction is facilitated by hydrogen bonding with specific amino acids such as Asn140 and Tyr97 within the BRD4 binding pocket .

- Inhibition of Gene Expression : By inhibiting BRD4, the compound disrupts the transcriptional regulation of genes involved in cell proliferation and survival, leading to potential anti-cancer effects.

Anti-Proliferative Effects

Research indicates that Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate exhibits significant anti-proliferative activity against various cancer cell lines, including:

- Triple-Negative Breast Cancer (TNBC) : The compound has shown notable efficacy in inhibiting the growth of TNBC cells.

- MCF-7 Cells : It also demonstrates activity against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in breast cancer treatment.

Research Findings and Case Studies

Several studies have explored the biological activity of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate:

- Bromodomain Inhibition : A study highlighted that derivatives containing the 3,5-dimethylisoxazole moiety effectively displace acetylated histone-mimicking peptides from BRD4, showcasing their potential as selective inhibitors .

- Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced cell viability in TNBC and MCF-7 cell lines at micromolar concentrations, suggesting a promising avenue for further development as an anticancer drug.

Synthetic Routes

The synthesis of Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate typically involves:

- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cycloaddition reactions involving alkynyldimethylsilyl ethers and nitrile oxides.

- Esterification : The resulting isoxazole derivative undergoes esterification using methanol and an acid catalyst such as sulfuric acid to yield the final product.

Methyl 3-(3,5-dimethylisoxazol-4-yl)propanoate interacts with various biomolecules and exhibits:

| Property | Description |

|---|---|

| Binding Affinity | High affinity for BRD4 |

| Inhibitory Activity | Significant inhibition of BRD4 function |

| Cellular Effects | Induces apoptosis in cancer cell lines |

Eigenschaften

IUPAC Name |

methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJKJNYCQZFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271311 | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154928-90-2 | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154928-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethyl-4-isoxazolepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.